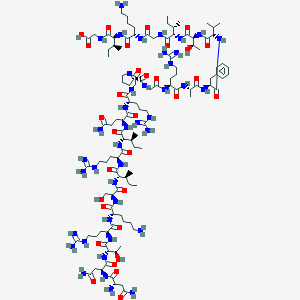
Ethyl (R)-2-oxiranylacetate
Vue d'ensemble
Description
Ethyl ®-2-oxiranylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl ®-2-oxiranylacetate is particularly notable for its chiral center, making it an important compound in stereochemistry and various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl ®-2-oxiranylacetate can be synthesized through several methods, including:
Steglich Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Fischer-Speier Esterification: This traditional method uses an acid catalyst such as sulfuric acid to react a carboxylic acid with an alcohol.
Industrial Production Methods: In industrial settings, the production of ethyl ®-2-oxiranylacetate often involves continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Types of Reactions:
Oxidation: Ethyl ®-2-oxiranylacetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Ethyl ®-2-oxiranylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of ethyl ®-2-oxiranylacetate involves its interaction with various molecular targets. The chiral center plays a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can participate in various biochemical pathways, influencing metabolic processes and cellular functions .
Comparaison Avec Des Composés Similaires
Ethyl ®-2-oxiranylacetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with no chiral center, used widely as a solvent.
Methyl ®-2-oxiranylacetate: Similar in structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Propyl ®-2-oxiranylacetate: Another ester with a longer alkyl chain, influencing its physical properties and uses
Uniqueness: The presence of the chiral center in ethyl ®-2-oxiranylacetate makes it unique, providing it with specific stereochemical properties that are valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
ethyl 2-[(2R)-oxiran-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309993 | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112083-64-4 | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)




![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)



